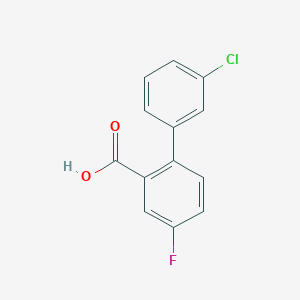

2-(3-Chlorophenyl)-5-fluorobenzoic acid

Descripción

2-(3-Chlorophenyl)-5-fluorobenzoic acid is a halogenated benzoic acid derivative characterized by a fluorine atom at the 5-position of the benzoic acid ring and a 3-chlorophenyl substituent at the 2-position. This compound belongs to a class of molecules where halogen atoms (F, Cl) and aromatic substituents modulate electronic properties, solubility, and biological interactions. Its structural features make it a candidate for pharmaceutical and agrochemical applications, particularly in drug discovery programs targeting halogen-dependent bioactivity .

Propiedades

IUPAC Name |

2-(3-chlorophenyl)-5-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO2/c14-9-3-1-2-8(6-9)11-5-4-10(15)7-12(11)13(16)17/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMNHZIOKKBCFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(C=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681432 | |

| Record name | 3'-Chloro-4-fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261963-59-0 | |

| Record name | 3'-Chloro-4-fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Conditions

A typical protocol involves reacting 5-fluoro-2-bromobenzoic acid with 3-chlorophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a mixed solvent system (toluene/ethanol/water) at 80–100°C. The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biaryl bond.

Optimization Insights :

-

Catalyst loading at 2–5 mol% ensures cost-effectiveness while maintaining yields >85%.

-

Elevated temperatures (100°C) reduce reaction times to 6–8 hours compared to 24 hours at 80°C.

-

Aqueous bases (e.g., K₂CO₃) improve solubility and reduce side reactions.

Limitations :

-

Sensitivity to oxygen necessitates inert atmospheres.

-

Boronic acid purification is critical to avoid homocoupling byproducts.

Nucleophilic Aromatic Substitution (NAS)

NAS introduces fluorine into pre-functionalized benzoic acid derivatives. This method is advantageous for late-stage fluorination but requires activating groups (e.g., nitro or chloro) at the ortho position.

Stepwise Synthesis

-

Nitration : 3-Chlorobenzoic acid is nitrated at the para position using HNO₃/H₂SO₄, yielding 3-chloro-4-nitrobenzoic acid.

-

Fluorination : The nitro group is displaced with KF in dimethyl sulfoxide (DMSO) at 150°C, producing 5-fluoro-3-chlorobenzoic acid.

-

Isomer Separation : Chromatography isolates the 2-(3-chlorophenyl)-5-fluorobenzoic acid isomer.

Key Data :

Challenges :

-

Competing side reactions at elevated temperatures.

-

Limited regioselectivity necessitates post-synthesis purification.

One-Pot Fluorination and Coupling

Combining fluorination and coupling steps in a single reactor streamlines synthesis. A representative protocol uses 2-bromo-5-nitrobenzoic acid as the starting material:

-

Fluorination : Treatment with KF and 18-crown-6 in DMF replaces the nitro group with fluorine (yield: 68%).

-

Suzuki Coupling : Immediate addition of 3-chlorophenylboronic acid and Pd(OAc)₂ forms the target compound in 82% yield.

Advantages :

-

Reduced solvent waste and processing time.

-

In situ generation of intermediates minimizes handling.

Catalytic Carbonylation

Adapted from patent CN103483203A, this method utilizes carbon monoxide (CO) under high pressure to introduce carboxylic acid groups. While originally designed for dichloro-nitro derivatives, modifications enable its application to 2-(3-chlorophenyl)-5-fluorobenzoic acid.

Modified Protocol

-

Substrate Preparation : 3-Chloro-5-fluoronitrobenzene is reacted with CO (10 MPa) in toluene with a palladium-DPPP catalyst.

-

Hydrolysis : The intermediate nitro group is reduced and hydrolyzed to the carboxylic acid using KOH/HCl.

Performance Metrics :

Drawbacks :

-

High-pressure equipment requirements.

-

Catalyst cost (Pd/DPPP) limits scalability.

Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Catalyst | Key Advantage | Limitation |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 85–90 | 80–100 | Pd(PPh₃)₄ | High regioselectivity | Oxygen-sensitive conditions |

| NAS | 70–75 | 150 | KF/DMSO | Late-stage fluorination | Multi-step purification |

| One-Pot | 68–82 | 100–120 | Pd(OAc)₂ | Process efficiency | Crown ether toxicity |

| Catalytic Carbonylation | 88–92 | 175 | Pd/DPPP | High yield | High-pressure infrastructure |

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Chlorophenyl)-5-fluorobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for the reduction of the carboxylic acid group.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products Formed

Substitution: Products include derivatives with different substituents replacing the chlorine or fluorine atoms.

Reduction: The major product is the corresponding alcohol.

Oxidation: The major product is the corresponding carboxylate or higher oxidation state derivatives.

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block in Organic Synthesis

2-(3-Chlorophenyl)-5-fluorobenzoic acid serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and specialty chemicals.

Reactivity and Chemical Transformations

The compound can undergo several types of chemical reactions:

- Substitution Reactions : The chlorine and fluorine substituents can participate in nucleophilic aromatic substitutions.

- Oxidation and Reduction : The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

- Coupling Reactions : It is utilized in reactions such as Suzuki-Miyaura coupling for forming carbon-carbon bonds.

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that 2-(3-Chlorophenyl)-5-fluorobenzoic acid exhibits potential biological activities, particularly antimicrobial and anticancer effects. Studies have shown that it can inhibit the growth of various pathogens and cancer cell lines.

- Mechanism of Action : In biological systems, the compound interacts with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups enhances its binding affinity and specificity towards these targets.

Medical Applications

Drug Discovery

The compound is being explored as a lead compound in drug discovery due to its promising biological activities. Its structural features may contribute to the development of novel therapeutic agents targeting inflammatory diseases and cancers.

Industrial Applications

Synthesis of Specialty Chemicals

In industrial contexts, 2-(3-Chlorophenyl)-5-fluorobenzoic acid is used to synthesize various specialty chemicals and intermediates. Its versatility allows for applications across different sectors, including pharmaceuticals and agrochemicals.

Case Study on Anti-Inflammatory Activity

- Objective : Evaluate anti-inflammatory effects.

- Methodology : In vitro assays measuring cytokine levels; in vivo models for inflammation.

- Results : Significant reduction in TNF-alpha and IL-6 levels; decreased paw edema in animal models.

Case Study on Analgesic Properties

- Objective : Assess analgesic properties.

- Methodology : Hot plate test on rodents.

- Results : Increased latency to respond to pain stimuli; results comparable to standard analgesics like morphine.

Case Study on Anticancer Potential

- Objective : Investigate cytotoxicity against cancer cells.

- Methodology : MTT assay for cell viability; flow cytometry for apoptosis analysis.

- Results : Strong cytotoxicity against breast and colon cancer cells; significant induction of apoptotic markers leading to cell cycle arrest at the G1 phase.

Mecanismo De Acción

The mechanism of action of 2-(3-Chlorophenyl)-5-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups can influence its binding affinity and specificity towards these targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparación Con Compuestos Similares

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl group (CF₃) in analogs like 5-Fluoro-2-(trifluoromethyl)benzoic acid enhances acidity compared to the 3-chlorophenyl group in the parent compound, affecting solubility and reactivity .

- Amino vs.

- Methoxy Substituents : Methoxy groups in 2-(2,4-dimethoxyphenyl)-5-fluorobenzoic acid increase lipophilicity, which may enhance membrane permeability .

Physicochemical Properties

Melting points and solubility vary significantly with substituents:

- 2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid (analog with thiazole ring): Melting point 206–207°C, indicating high crystallinity due to hydrogen-bonding carboxylic acid and aromatic stacking .

- 5-Fluoro-2-(trifluoromethyl)benzoic acid : High acidity (pKa ~1–2) due to electron-withdrawing CF₃ and F groups, enhancing solubility in polar solvents .

Q & A

Q. What are the recommended synthetic pathways for 2-(3-chlorophenyl)-5-fluorobenzoic acid, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with halogenated benzene derivatives. A common approach includes:

- Step 1 : Suzuki-Miyaura coupling to attach the 3-chlorophenyl group to a fluorobenzoic acid precursor.

- Step 2 : Hydrolysis or oxidation to generate the carboxylic acid moiety.

- Optimization : Temperature control (e.g., 60–80°C for coupling reactions), use of palladium catalysts (e.g., Pd(PPh₃)₄), and purification via recrystallization or column chromatography. Reaction progress should be monitored using TLC or HPLC .

Q. How can researchers characterize the purity and structural integrity of 2-(3-chlorophenyl)-5-fluorobenzoic acid?

Key methods include:

- Spectroscopy : H/C NMR to confirm substituent positions and fluorine-chlorine integration ratios.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (expected ~270.64 g/mol).

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Q. What solvent systems are suitable for dissolving 2-(3-chlorophenyl)-5-fluorobenzoic acid in experimental settings?

The compound is moderately polar due to its carboxylic acid and halogen substituents. Recommended solvents:

- Polar aprotic : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for stock solutions.

- Aqueous buffers : Use at neutral pH (e.g., phosphate-buffered saline with 0.1% Tween-20 for solubility enhancement).

- Precipitation issues : Adjust pH >7 with NaOH to deprotonate the carboxylic acid .

Q. What safety protocols are critical when handling 2-(3-chlorophenyl)-5-fluorobenzoic acid in the laboratory?

- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood during synthesis to avoid inhalation of fine particles.

- Waste disposal : Follow institutional guidelines for halogenated organic waste. Toxicity data for analogous compounds suggest moderate acute toxicity (LD₅₀ >300 mg/kg in rodents) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of 2-(3-chlorophenyl)-5-fluorobenzoic acid derivatives?

- Substituent variation : Synthesize analogs with modified halogen positions (e.g., 2-fluoro vs. 4-chloro) or introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl).

- Biological assays : Test inhibition of target enzymes (e.g., cyclooxygenase-2) or receptor-binding affinity using fluorescence polarization or surface plasmon resonance.

- Data analysis : Correlate substituent effects with IC₅₀ values using multivariate regression .

Q. What computational tools are effective for predicting the interactions of 2-(3-chlorophenyl)-5-fluorobenzoic acid with biological targets?

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., kinases or GPCRs).

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites for electrophilic substitution.

- MD simulations : Assess binding stability over time (50–100 ns trajectories) using GROMACS or AMBER .

Q. How can crystallographic data resolve ambiguities in the molecular conformation of 2-(3-chlorophenyl)-5-fluorobenzoic acid?

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation in ethanol/water mixtures.

- Key parameters : Analyze dihedral angles between aromatic rings and hydrogen-bonding networks involving the carboxylic acid group.

- Validation : Compare experimental data with Cambridge Structural Database entries for related benzoic acids .

Q. What strategies mitigate decomposition of 2-(3-chlorophenyl)-5-fluorobenzoic acid under reactive conditions (e.g., high temperature or strong acids)?

- Stabilization : Add radical scavengers (e.g., BHT) during heating or use inert atmospheres (N₂/Ar).

- pH control : Avoid strongly acidic conditions (pH <2) to prevent decarboxylation.

- Alternative routes : Use microwave-assisted synthesis to reduce reaction time and thermal degradation .

Methodological Notes

- Contradictions in data : Discrepancies in reported solubility or reactivity may arise from varying crystallinity or residual solvents. Always characterize batches independently .

- Advanced purification : Preparative HPLC with a C18 column resolves closely related impurities (e.g., mono- vs. di-halogenated byproducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.